molecular formula C15H17NO2S B184096 1-(1-Naphthylsulfonyl)piperidine CAS No. 252985-50-5

1-(1-Naphthylsulfonyl)piperidine

Cat. No. B184096
CAS RN: 252985-50-5
M. Wt: 275.4 g/mol
InChI Key: BIXAFWJBUZHFOJ-UHFFFAOYSA-N
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Description

1-(1-Naphthylsulfonyl)piperidine, also known as Naphthylsulfonyl-piperidine or NS8593, is a small molecule that has shown potential as a therapeutic agent for various diseases. It belongs to the class of compounds known as sulfonyl-piperidines, which are known to possess diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine is not fully understood. However, it is known to modulate the activity of ion channels, particularly the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and cellular homeostasis. NS8593 has been shown to activate or inhibit different TRP channels depending on the cell type and experimental conditions.
Biochemical and Physiological Effects:
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has been shown to have various biochemical and physiological effects in different experimental systems. It can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, and alter the intracellular calcium levels in neurons and other cells. It can also affect the expression and activity of various enzymes and transcription factors involved in cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has several advantages for lab experiments, such as its relatively low toxicity and high solubility in water and organic solvents. However, its moderate yield and purity can be a limitation for large-scale synthesis and commercial production. Its effects on different TRP channels and cell types can also be a challenge for designing specific experiments and interpreting the results.

Future Directions

There are several future directions for research on 1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine. One promising area is the development of more potent and selective analogs of NS8593 that can modulate specific TRP channels and have fewer off-target effects. Another direction is the investigation of its potential use in other diseases such as cancer, diabetes, and cardiovascular disorders. Moreover, the elucidation of its exact mechanism of action and the identification of its molecular targets can provide new insights into the physiology and pathophysiology of ion channels and cell signaling.

Synthesis Methods

1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine can be synthesized through a multistep process involving the reaction of naphthalene with chlorosulfonic acid to form 1-naphthalenesulfonic acid, which is then treated with piperidine to form the final product. The yield of the synthesis process is moderate, and the purity of the final product can be improved through further purification techniques.

Scientific Research Applications

1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It also exhibits anticonvulsant and analgesic properties and has been investigated for its potential use in the treatment of epilepsy and chronic pain.

properties

CAS RN

252985-50-5

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

1-naphthalen-1-ylsulfonylpiperidine

InChI

InChI=1S/C15H17NO2S/c17-19(18,16-11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2

InChI Key

BIXAFWJBUZHFOJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

solubility

17.3 [ug/mL]

Origin of Product

United States

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